molecular formula C18H15ClN2O3 B2938003 Ethyl 3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate CAS No. 866039-08-9

Ethyl 3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

Cat. No. B2938003
CAS RN: 866039-08-9
M. Wt: 342.78
InChI Key: SNBNNFLVAFUOOF-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate, also known as CP-122,288, is a chemical compound that belongs to the phthalazinecarboxylate family. It has been extensively studied for its potential therapeutic applications in various diseases. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl 3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate and its derivatives have been synthesized and investigated for their antimicrobial properties. These compounds show significant activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi. Particularly, derivatives carrying a 1,3,4-thiadiazole ring demonstrated enhanced antimicrobial activity against Bacillus subtilis and fungi when compared to other synthesized compounds (Önkol, Doğruer, Uzun, Adak, Özkan, & Şahin, 2008).

Hypoglycemic Activity

Research into the hypoglycemic activity of phenylalkyloxiranecarboxylic acid derivatives, including ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, has shown these compounds to exhibit remarkable blood glucose lowering activities in fasted rats. The presence of Cl or CF3 substituents on the phenyl ring and a chain length of three to five carbon atoms were found to enhance the effectiveness of these substances (Eistetter & Wolf, 1982).

Renewable Building Block for Polybenzoxazine

Phloretic acid, a phenolic compound related to the core structure of ethyl 3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This approach aims at providing a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules, indicating a broad range of potential applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

properties

IUPAC Name

ethyl 3-(3-chloro-2-methylphenyl)-4-oxophthalazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-3-24-18(23)16-12-7-4-5-8-13(12)17(22)21(20-16)15-10-6-9-14(19)11(15)2/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBNNFLVAFUOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

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